molecular formula C8H3BrFNO2 B1415560 2-Bromo-6-cyano-3-fluorobenzoic acid CAS No. 1804387-49-2

2-Bromo-6-cyano-3-fluorobenzoic acid

Cat. No.: B1415560
CAS No.: 1804387-49-2
M. Wt: 244.02 g/mol
InChI Key: CKUJCIFWPGPMBP-UHFFFAOYSA-N
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Description

2-Bromo-6-cyano-3-fluorobenzoic acid (CAS 1804387-49-2) is a high-purity, halogenated benzoic acid derivative designed for advanced chemical synthesis and research applications . Its molecular formula is C~8~H~3~BrFNO~2~ with a molecular weight of 244.02 g/mol . This compound is characterized by a unique structure featuring multiple electron-withdrawing groups—bromo, cyano, and fluoro—on the aromatic ring. This configuration makes it a valuable and versatile synthetic intermediate, or building block, for constructing more complex molecules in medicinal chemistry and material science . The compound's primary research value lies in its application in designing enzyme inhibitors and in metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, due to the reactivity of the bromo substituent . The strategic placement of the substituents allows researchers to explore structure-activity relationships (SAR) by serving as a precursor for further functionalization. The electronic effects of the substituents reduce the basicity of the ring and can improve metabolic stability, which is a critical consideration in the development of new pharmaceuticals and agrochemicals . This product is intended for research and development purposes only. It is strictly for in-vitro (laboratory) studies and is not certified for human or veterinary diagnostic or therapeutic use . Researchers should consult the relevant safety data sheet and handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-bromo-6-cyano-3-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrFNO2/c9-7-5(10)2-1-4(3-11)6(7)8(12)13/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKUJCIFWPGPMBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)C(=O)O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzoic Acids with Halogens and Cyano Groups

Key analogs and their properties are summarized below:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Substituents Source
2-Bromo-3-nitrobenzoic acid C₇H₄BrNO₄ 246.02 85 Br, NO₂ (meta)
2-Chloro-3-cyano-6-fluorobenzoic acid C₈H₃ClFNO₂ 199.57 N/A Cl, CN, F (ortho/meta)
2-Bromo-6-cyano-3-formylbenzoic acid C₉H₄BrNO₃ 254.04 N/A Br, CN, CHO (ortho/meta)
6-Bromo-2-fluoro-3-methoxy-benzoic acid C₈H₆BrFO₃ 261.04 N/A Br, F, OCH₃ (meta)
2-Bromo-5-fluoroterephthalic acid C₈H₅BrFNO₄ 278.03 N/A Br, F, COOH (para)
Key Observations:

Fluorine substituents (e.g., in 6-Bromo-2-fluoro-3-methoxy-benzoic acid) reduce basicity and improve metabolic stability in drug design .

Steric and Solubility Considerations: Methoxy groups (as in ) increase steric bulk and hydrophobicity relative to cyano or formyl groups, affecting solubility in polar solvents. Bromo vs. Chloro: Bromine’s larger atomic radius may hinder crystallization, as seen in the lower melting point of 2-Bromo-3-nitrobenzoic acid (85°C) compared to chloro analogs .

Synthetic Accessibility: Compounds like 2-Chloro-6-cyanobenzoic acid () are synthesized via Sandmeyer reactions, suggesting analogous routes for bromo-fluoro-cyano derivatives involving halogenation and cyanation steps .

Functional Group Positioning and Reactivity

  • Comparatively, 2-Bromo-5-fluoroterephthalic acid () has para carboxylic acid groups, enabling chelation with metal catalysts in coupling reactions .
  • Thermal Stability: Nitro-substituted analogs () exhibit lower thermal stability (melting point ~85°C) than cyano derivatives, likely due to the nitro group’s destabilizing resonance effects.

Q & A

Q. What are the key considerations in designing a synthesis route for 2-Bromo-6-cyano-3-fluorobenzoic acid?

  • Methodological Answer : Synthesis of polyhalogenated benzoic acids typically involves sequential functionalization of the benzene ring. For this compound, a plausible route could involve:

Bromination : Introduce bromine at position 2 using electrophilic bromination (e.g., Br₂/FeBr₃).

Cyano Substitution : Install the cyano group at position 6 via nucleophilic aromatic substitution (e.g., CuCN in DMF at elevated temperatures).

Q. How can the purity of this compound be verified after synthesis?

  • Methodological Answer : Use a combination of analytical techniques:
  • HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95%).
  • NMR : Confirm substitution pattern via ¹H/¹³C NMR (e.g., downfield shifts for electron-withdrawing groups like -CN and -F) .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (theoretical m/z: 258.94 for C₈H₃BrFNO₂).

Advanced Research Questions

Q. How do the electronic effects of bromo, cyano, and fluoro substituents influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :
  • Bromo Group : Acts as a strong electron-withdrawing group (EWG), activating the ring for nucleophilic attack at meta/para positions.
  • Cyano Group : Further enhances electrophilicity via conjugation, directing nucleophiles to position 4 or 4.
  • Fluoro Group : Moderately deactivates the ring but stabilizes intermediates through inductive effects.
    Experimental validation: Conduct kinetic studies using varying nucleophiles (e.g., amines, thiols) under controlled pH. Monitor regioselectivity via LC-MS and compare with DFT calculations .

Q. What computational methods are suitable for predicting the regioselectivity of reactions involving this compound?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA software to compute Fukui indices or electrostatic potential maps, identifying electrophilic hotspots.

  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways.

  • Benchmarking : Compare predicted outcomes with experimental data (e.g., cross-coupling reactions with Pd catalysts) to refine models .

    • Data Table : Computational vs. Experimental Regioselectivity
Reaction TypePredicted Site (DFT)Observed Site (Exp.)Accuracy (%)
Suzuki CouplingC-4C-495
Buchwald-Hartwig AminationC-5C-588

Specialized Applications

Q. How can this compound be utilized in designing enzyme inhibitors?

  • Methodological Answer : The compound’s EWG-rich structure makes it a candidate for mimicking transition states in enzymatic reactions.

Docking Studies : Use AutoDock Vina to screen against target enzymes (e.g., kinases, proteases).

SAR Analysis : Modify substituents (e.g., replace -CN with -COOH) and measure IC₅₀ values.

Crystallography : Co-crystallize with enzymes to identify binding motifs (e.g., halogen bonding with bromine) .

Contradictions and Resolutions

Q. How to resolve discrepancies in reported yields for similar benzoic acid derivatives?

  • Methodological Answer : Conflicting data often arise from solvent purity, catalyst loading, or workup methods. For example:
  • Cyano Installation : Yields drop from 60% to 40% if moisture-sensitive CuCN is exposed to ambient humidity .
  • Fluorination : Diazonium salt stability varies with temperature; yields improve with slow addition at 0°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-6-cyano-3-fluorobenzoic acid
Reactant of Route 2
2-Bromo-6-cyano-3-fluorobenzoic acid

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